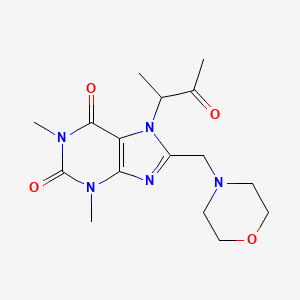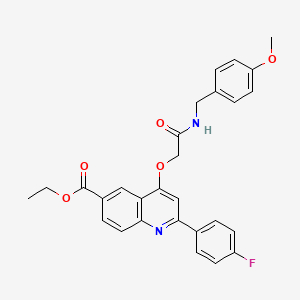![molecular formula C20H12ClFN4O3S B2450568 5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895019-88-2](/img/structure/B2450568.png)
5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide” is a derivative of benzothiazole . Benzothiazole derivatives have a wide range of medicinal and biological properties, including anti-inflammatory, analgesic, and lipid peroxidation activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can be used to identify functional groups, while 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
Benzothiazole derivatives exhibit anti-inflammatory activity, which is mediated chiefly through the inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus, while the yield can be calculated based on the weight of the product obtained .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide, due to its complex structure featuring chloro, fluoro, nitro, and benzamide groups, plays a significant role in the synthesis of heterocyclic compounds. These compounds, especially those containing benzothiazole and pyridine rings, are crucial in medicinal chemistry for their diverse biological activities. For instance, research has shown that fluorine-substituted benzo[b]pyrans, which share structural similarities with the compound , exhibit anti-lung cancer activity. This highlights the potential of such compounds in developing anticancer therapies (Hammam et al., 2005).
Antimicrobial Applications
The inclusion of fluorine and chloro groups in the compound's structure could enhance its antimicrobial properties. Compounds with similar structures have been synthesized and tested for their antimicrobial efficacy against various bacterial and fungal strains. For example, fluorobenzamides containing thiazole and thiazolidine frameworks have shown promising antimicrobial activity, underscoring the potential of this compound in this area (Desai et al., 2013).
Solid-Phase Synthesis Applications
The compound's structure makes it a candidate for use in solid-phase synthesis techniques, which are pivotal in the rapid assembly of complex molecules. Its multifunctional groups can be exploited in constructing diverse heterocyclic scaffolds, critical in drug discovery and development processes. Research in this domain has shown that similar chloro- and fluoro-substituted compounds can be used as building blocks to generate a wide range of heterocyclic molecules, highlighting the versatility and utility of such compounds in synthetic organic chemistry (Lee et al., 1999).
Radiosynthesis Applications
Additionally, the presence of fluorine in the compound's structure suggests its potential application in the radiosynthesis of fluorine-18 labeled tracers for positron emission tomography (PET) imaging. Fluorine-18 is a valuable radioisotope in PET due to its suitable half-life and positron emission properties. Compounds similar to this compound, with fluorine substituents, have been utilized in the development of PET tracers for imaging various biological targets (Ohkubo et al., 2021).
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been known to exhibit potent inhibitory activity againstMycobacterium tuberculosis . The target protein could be DprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their target proteins, leading to inhibition of the protein’s function . This interaction could potentially disrupt the normal functioning of the bacteria, leading to its death .
Biochemical Pathways
The compound likely affects the cell wall biosynthesis pathway of Mycobacterium tuberculosis. By inhibiting the function of the DprE1 enzyme, the compound prevents the formation of a vital component of the bacterial cell wall . This disruption in the cell wall biosynthesis can lead to the death of the bacteria .
Result of Action
The result of the compound’s action is likely the inhibition of Mycobacterium tuberculosis growth. By disrupting the cell wall biosynthesis, the compound can cause the death of the bacteria, thus exhibiting its anti-tubercular activity .
Orientations Futures
Benzothiazole derivatives have shown promise in various fields, particularly as anti-inflammatory agents . Future research could focus on optimizing their synthesis, improving their efficacy, and minimizing any potential side effects. Additionally, these compounds could be evaluated for their potential in other therapeutic areas .
Analyse Biochimique
Biochemical Properties
The compound 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are crucial for its role in biochemical reactions. For instance, it has been found to have inhibitory effects against M. tuberculosis, suggesting potential anti-tubercular activity .
Cellular Effects
In terms of cellular effects, 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide has been observed to influence cell function . It can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide involves various binding interactions with biomolecules . It can inhibit or activate enzymes and cause changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide can change . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
In animal models, the effects of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide can vary with different dosages . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide within cells and tissues involve various transporters or binding proteins . It can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide and its effects on activity or function are crucial aspects of its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN4O3S/c21-13-3-6-17(26(28)29)15(8-13)19(27)25(11-12-2-1-7-23-10-12)20-24-16-5-4-14(22)9-18(16)30-20/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLAIKMQOOQSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-Carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2450486.png)
![N-(4-isopropylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2450489.png)
![3-[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2450494.png)
![2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)butanoic acid](/img/structure/B2450495.png)
![1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine](/img/structure/B2450497.png)


![Methyl 4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2450501.png)





![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2450508.png)